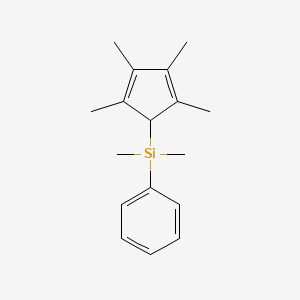
Dimethyl(phenyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(phenyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane is an organosilicon compound that features a silicon atom bonded to a phenyl group, two methyl groups, and a tetramethyl-substituted cyclopentadienyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(phenyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane typically involves the reaction of chlorodimethylsilane with a tetramethylcyclopentadienyl anion. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process involves the following steps:
- Generation of the tetramethylcyclopentadienyl anion by deprotonation of tetramethylcyclopentadiene using a strong base such as n-butyllithium.
- Reaction of the anion with chlorodimethylsilane to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organosilicon chemistry suggest that large-scale synthesis would follow similar steps as the laboratory preparation, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(phenyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Substitution: The phenyl group or the methyl groups can be substituted with other functional groups under appropriate conditions.
Addition: The compound can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used for oxidation reactions.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Addition: Electrophilic reagents such as acids or halogens can be used for addition reactions.
Major Products
Oxidation: Silanols or siloxanes.
Substitution: Various substituted derivatives depending on the reagents used.
Addition: Adducts formed by the addition of electrophiles to the silicon or carbon atoms.
Applications De Recherche Scientifique
Dimethyl(phenyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a ligand in organometallic chemistry.
Materials Science: Employed in the development of novel materials with unique electronic and structural properties.
Biology and Medicine:
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of Dimethyl(phenyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane involves its ability to interact with various molecular targets through its silicon and carbon atoms. The compound can form stable complexes with metals, which can be used in catalysis. Additionally, its unique structure allows it to participate in a range of chemical reactions, making it a versatile building block in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylcyclopentadienone: An organic compound with a similar cyclopentadienyl structure but different substituents.
Chlorodimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane: A related compound with a chlorine atom instead of a phenyl group.
Uniqueness
Dimethyl(phenyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane is unique due to the combination of its phenyl group and tetramethylcyclopentadienyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
127793-19-5 |
|---|---|
Formule moléculaire |
C17H24Si |
Poids moléculaire |
256.5 g/mol |
Nom IUPAC |
dimethyl-phenyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C17H24Si/c1-12-13(2)15(4)17(14(12)3)18(5,6)16-10-8-7-9-11-16/h7-11,17H,1-6H3 |
Clé InChI |
ZSGPKALKSUCVBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C1[Si](C)(C)C2=CC=CC=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



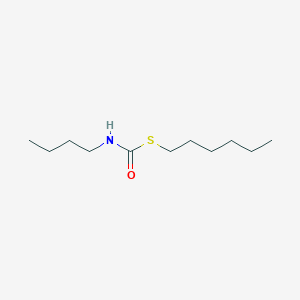
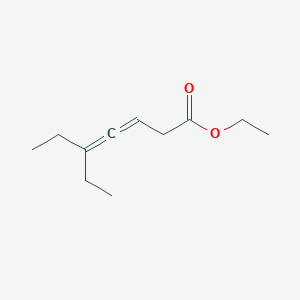

![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)

![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)
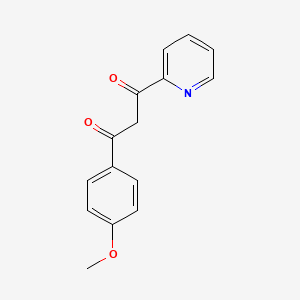
![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)
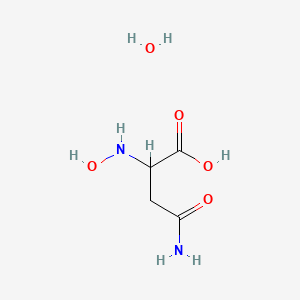
![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)

![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
